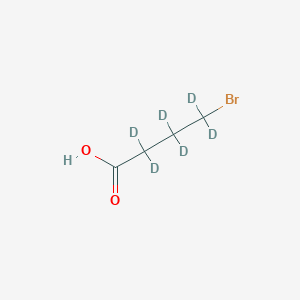

4-Bromo-2,2,3,3,4,4-hexadeuteriobutanoic acid

Descripción

Propiedades

IUPAC Name |

4-bromo-2,2,3,3,4,4-hexadeuteriobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO2/c5-3-1-2-4(6)7/h1-3H2,(H,6,7)/i1D2,2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRHQDJDRGZFIPO-NMFSSPJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,2,3,3,4,4-hexadeuteriobutanoic acid typically involves the bromination of a deuterated butanoic acid precursor. One common method is the bromination of 2,2,3,3,4,4-hexadeuteriobutanoic acid using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of 4-Bromo-2,2,3,3,4,4-hexadeuteriobutanoic acid may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-2,2,3,3,4,4-hexadeuteriobutanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form different derivatives.

Reduction Reactions: The compound can be reduced to form 4-deuteriobutanoic acid using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation of the compound can lead to the formation of 4-bromo-2,2,3,3,4,4-hexadeuteriobutanoic acid derivatives with higher oxidation states.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

Substitution: Formation of 4-hydroxy-2,2,3,3,4,4-hexadeuteriobutanoic acid or 4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid.

Reduction: Formation of 4-deuteriobutanoic acid.

Oxidation: Formation of 4-bromo-2,2,3,3,4,4-hexadeuteriobutanoic acid derivatives with higher oxidation states.

Aplicaciones Científicas De Investigación

4-Bromo-2,2,3,3,4,4-hexadeuteriobutanoic acid has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of deuterated compounds for NMR spectroscopy studies.

Biology: Employed in metabolic studies to trace the incorporation and metabolism of deuterated compounds in biological systems.

Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and performance.

Mecanismo De Acción

The mechanism of action of 4-Bromo-2,2,3,3,4,4-hexadeuteriobutanoic acid involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can influence the compound’s reactivity and stability, leading to unique effects in chemical and biological systems. For example, deuterium substitution can alter the rate of metabolic reactions, providing insights into enzyme mechanisms and metabolic pathways.

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Brominated Butanoic Acid Derivatives

| Compound Name | Substituents | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| 4-Bromo-2,2,3,3,4,4-hexadeuteriobutanoic acid | Br (C4), D₆ (C2, C3, C4) | C₄H₃D₆BrO₂ | -COOH, -Br, -D |

| 4-Bromo-4,4-difluorobutanoic acid | Br (C4), F₂ (C4) | C₄H₅BrF₂O₂ | -COOH, -Br, -F |

| 4-Bromo-2,2-diphenylbutanoic acid | Br (C4), Ph₂ (C2) | C₁₆H₁₃BrO₂ | -COOH, -Br, -Ph |

| (2S)-2-Amino-4-bromobutanoic acid | Br (C4), NH₂ (C2) | C₄H₈BrNO₂ | -COOH, -Br, -NH₂ |

| Perfluoro(4-methoxybutanoic) acid | F₆ (C2-C4), OCH₃ (C4) | C₅HF₉O₃ | -COOH, -F₆, -OCH₃ |

Key Observations :

- Deuterated vs. Halogenated: The deuterated compound exhibits isotopic labeling advantages but lacks the electronegativity of fluorine in 4-Bromo-4,4-difluorobutanoic acid, which increases acidity (pKa ~1.5 vs. ~2.8 for non-fluorinated analogs) .

- Aromatic vs. Aliphatic: 4-Bromo-2,2-diphenylbutanoic acid’s phenyl groups enhance steric hindrance, reducing reactivity in SN2 reactions compared to the deuterated compound .

- Amino Substitution: (2S)-2-Amino-4-bromobutanoic acid’s amino group enables zwitterionic behavior, making it soluble in polar solvents—unlike the deuterated analog, which is less polar .

Key Observations :

- Deuteration Challenges: Synthesizing the deuterated compound requires specialized deuterium sources (e.g., D₂O or deuterated lactones), increasing cost and complexity compared to non-deuterated analogs .

- Fluorine Reactivity: 4-Bromo-4,4-difluorobutanoic acid’s fluorine atoms stabilize transition states in nucleophilic substitutions, enhancing reaction yields compared to the deuterated compound .

Physical and Spectroscopic Properties

Table 3: Physical and Spectroscopic Data

Key Observations :

- Deuteration in NMR : Deuterium’s absence of ¹H signals simplifies NMR spectra but complicates structural verification for deuterated positions .

- Mass Spectrometry: The deuterated compound’s higher molecular weight (vs. non-deuterated analogs) allows easy differentiation in isotopic labeling studies .

Actividad Biológica

4-Bromo-2,2,3,3,4,4-hexadeuteriobutanoic acid is a deuterated derivative of butanoic acid with a bromine substituent. This compound has garnered interest in various fields including medicinal chemistry and biochemistry due to its potential biological activities. This article explores the biological activity of this compound through a review of available literature, focusing on its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 4-Bromo-2,2,3,3,4,4-hexadeuteriobutanoic acid is . The presence of deuterium isotopes can influence the compound's metabolic stability and biological interactions. The structural characteristics are crucial for understanding its reactivity and biological function.

Antimicrobial Activity

Compounds similar to 4-Bromo-2,2,3,3,4,4-hexadeuteriobutanoic acid have been studied for their antimicrobial properties. For instance:

- Bacterial Inhibition : Studies indicate that brominated fatty acids can inhibit the growth of certain bacteria by disrupting membrane integrity.

- Antifungal Properties : Some derivatives have shown effectiveness against fungal strains by affecting cell wall synthesis.

Cytotoxicity

Research indicates that halogenated compounds can exhibit cytotoxic effects on cancer cells. The cytotoxicity often depends on:

- Concentration : Higher concentrations tend to increase cell death rates.

- Cell Type : Different cell lines may respond variably to the compound.

Case Study 1: Antimicrobial Efficacy

A study conducted on various brominated fatty acids demonstrated that these compounds had significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption leading to cell lysis.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Bromo-2-butanoic acid | Staphylococcus aureus | 50 µg/mL |

| 4-Bromo-hexanoic acid | Escherichia coli | 30 µg/mL |

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies assessing the impact of brominated fatty acids on cancer cell lines revealed that these compounds could induce apoptosis in a dose-dependent manner.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.